molecular formula C16H26N2O B1429713 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine CAS No. 1432681-59-8

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine

Cat. No.: B1429713
CAS No.: 1432681-59-8
M. Wt: 262.39 g/mol
InChI Key: CSSVUAGVDPMDRF-UHFFFAOYSA-N
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Description

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine is a useful research compound. Its molecular formula is C16H26N2O and its molecular weight is 262.39 g/mol. The purity is usually 95%.
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Biological Activity

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine, also known by its CAS number 1432681-59-8, is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its pharmacological effects and potential therapeutic applications.

The molecular formula of this compound is C16H26N2OC_{16}H_{26}N_{2}O, with a molecular weight of 262.39 g/mol. The compound features a pyrrolidine moiety, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors to form the desired structure. While specific synthetic routes are not detailed in the available literature, similar compounds have been synthesized using standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.

Neuropharmacological Effects

Research indicates that compounds containing pyrrolidine structures often exhibit neuropharmacological properties. For instance, derivatives of 3,4-dimethylpyrrolidine have shown potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, compounds similar in structure to this compound have demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines . These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds with similar frameworks:

Compound Cell Line IC50 Value (µM) Notes
Compound AMDA-MB-2315.0Strong cytotoxicity observed
Compound BSUIT-210.0Moderate activity
Compound CHT-297.5More potent than control

These studies highlight the potential of structurally related compounds in cancer therapy and underscore the importance of further research into their mechanisms of action.

Properties

IUPAC Name

2-[4-[2-(3,4-dimethylpyrrolidin-1-yl)ethoxy]phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13-11-18(12-14(13)2)9-10-19-16-5-3-15(4-6-16)7-8-17/h3-6,13-14H,7-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSVUAGVDPMDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C)CCOC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
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2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
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2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
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2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
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2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine

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